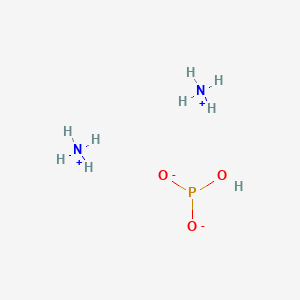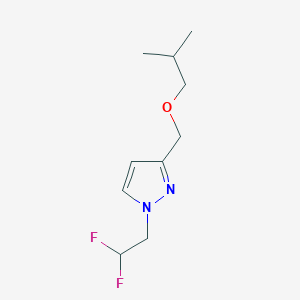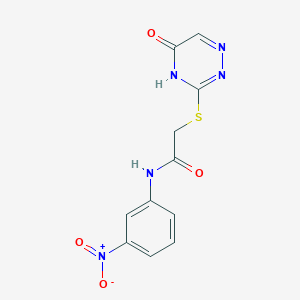
2-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole and triazole are both important heterocyclic compounds that are widely used in medicinal chemistry . They are often used as building blocks in the synthesis of various pharmaceuticals due to their diverse biological activities .
Synthesis Analysis
The synthesis of pyrazole and triazole derivatives often involves intermediate derivatization methods (IDMs) . These compounds are usually confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The molecular structure of these compounds can be determined by methods such as X-ray diffraction .Chemical Reactions Analysis
The activity of these compounds can be influenced by the substituent on the phenyl group. The activity order is often: electron-drawing group > neutral group > donor-drawing group .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the substituents on the pyrazole and triazole rings. For example, the introduction of different substituents on pyrazole provides a diversity of structures .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of novel sulfone-linked bis heterocycles, including pyrazolines, thiadiazoles, oxadiazoles, and triazoles, derived from similar structural motifs. These compounds have been prepared and evaluated for their antimicrobial activities, showing pronounced activity against various bacterial strains. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Padmavathi et al., 2008; Muralikrishna et al., 2014).
Synthesis and Biological Evaluation
A series of molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial and apoptosis-inducing activities. These compounds have shown significant antibacterial and antifungal activities against a range of pathogens, indicating their potential in therapeutic applications (Sindhu et al., 2016).
Inhibitory Activities
Research on disubstituted 1,2,3-triazoles has identified potent inhibitors against caspase-3, a critical enzyme in apoptosis. These findings could contribute to the development of new treatments for diseases where apoptosis regulation is essential (Jiang & Hansen, 2011).
Antimicrobial and Cytotoxic Activities
The antimicrobial and cytotoxic activities of sulfone-linked bis heterocycles have been extensively studied. These compounds exhibit significant antibacterial and antifungal activities, with some showing comparable activity to known antibiotics and antifungal agents. Additionally, their cytotoxic activities against various cancer cell lines have been explored, demonstrating their potential in cancer therapy (Muralikrishna et al., 2012).
Synthesis of Bioactive Sulfonamide Thiazole Derivatives
Novel bioactive heterocyclic compounds incorporating sulfonamide-bearing thiazole moieties have been synthesized and evaluated for their insecticidal activities. These compounds showed potent toxic effects against the cotton leafworm, Spodoptera littoralis, indicating their potential as insecticidal agents (Soliman et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[1-(4-pyrazol-1-ylphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c22-24(23,19-11-6-14(12-19)21-17-8-9-18-21)15-4-2-13(3-5-15)20-10-1-7-16-20/h1-5,7-10,14H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOGTSBWGDYADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2961134.png)
![Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2961135.png)
![2-[[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2961137.png)
![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B2961138.png)
![4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2961141.png)
![3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2961142.png)
![2-[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2961143.png)

![N-[(3-Chloro-4-fluorophenyl)methyl]-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2961146.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2961150.png)
![5-[(2,2-difluoroethoxy)methyl]-1-methyl-3-nitro-1H-pyrazole](/img/structure/B2961153.png)
